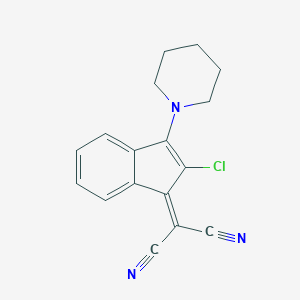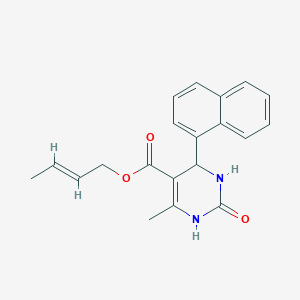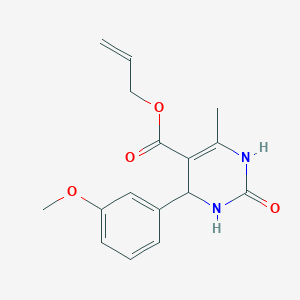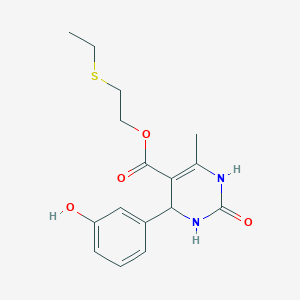
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes a chloro-substituted indene ring, a piperidine moiety, and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene ring, followed by the introduction of the chloro and piperidine substituents. The final step involves the addition of the cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential to interact with specific molecular targets, such as enzymes or receptors. Its structural features may contribute to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of cyano groups and the indene ring structure play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2-chloro-3-piperidino-1H-inden-1-yliden)methyl cyanide: Lacks one cyano group compared to the target compound.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl acetate: Contains an acetate group instead of a second cyano group.
(2-chloro-3-piperidino-1H-inden-1-yliden)(cyano)methyl chloride: Contains a chloride group instead of a second cyano group.
Uniqueness
The presence of two cyano groups in 2-(2-Chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C17H14ClN3 |
|---|---|
Peso molecular |
295.8g/mol |
Nombre IUPAC |
2-(2-chloro-3-piperidin-1-ylinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H14ClN3/c18-16-15(12(10-19)11-20)13-6-2-3-7-14(13)17(16)21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
XNGMFRCPRCXVDZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
SMILES canónico |
C1CCN(CC1)C2=C(C(=C(C#N)C#N)C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-bis[4-(pentyloxy)phenyl]propanediamide](/img/structure/B394323.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394324.png)
![3-[(3,4-dichlorophenyl)imino]-1-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B394325.png)
![6-(2,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394326.png)
![Ethyl 1-[[3-(4-ethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate](/img/structure/B394332.png)
![ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394334.png)
![Ethyl {[4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-yl]amino}acetate](/img/structure/B394336.png)


![2-[3-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394339.png)
![4-(4-Fluoro-phenyl)-4-aza-tricyclo[5.2.2.0*2,6*]undec-8-ene-3,5-dione](/img/structure/B394341.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394342.png)
